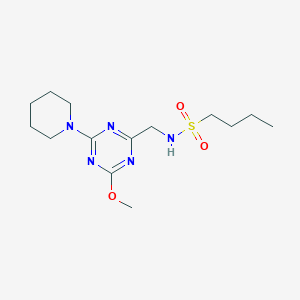
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.
Aplicaciones Científicas De Investigación
Polymorphism Control and Solution Structures
Strategy for Controlling Polymorphism
Research into compounds like ASP3026, which share structural motifs with the queried compound, has focused on controlling polymorphism for pharmaceutical development. This includes identifying stable polymorphs for solid formulations and understanding how crystallization process parameters affect nucleation. Temperature control and in situ Raman spectroscopy have been used to selectively obtain polymorphs, demonstrating the importance of solution structures in drug development (Takeguchi et al., 2015).
Receptor Antagonism
Preparation of Piperazine Derivatives as Receptor Antagonists
Piperazine derivatives, which include structural similarities to the queried compound, have been synthesized and evaluated for their antagonistic activity against 5-HT7 receptors. These derivatives show significant potential in neuropsychopharmacology, highlighting the relevance of such compounds in developing treatments for disorders related to serotonin receptors (Yoon et al., 2008).
Herbicidal Activity
Acetohydroxyacid Synthase Inhibitors
Triazolopyrimidine-2-sulfonamide compounds, which bear functional resemblance to the queried chemical, have been developed as potent inhibitors of acetohydroxyacid synthase, a key enzyme in plant biosynthesis pathways. These compounds, through structural modifications such as methoxy group substitution, exhibit high herbicidal activity and represent a new class of herbicides with potential for agricultural applications (Chen et al., 2009).
Propiedades
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3S/c1-3-4-10-23(20,21)15-11-12-16-13(18-14(17-12)22-2)19-8-6-5-7-9-19/h15H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICQQZJEYUSUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)
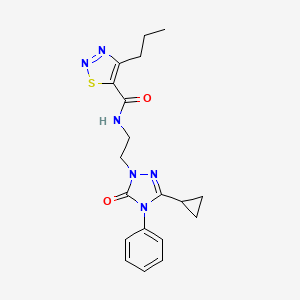


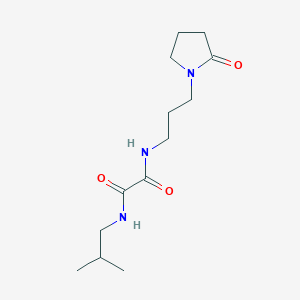
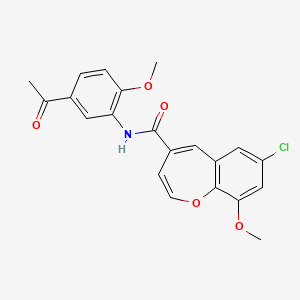
![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
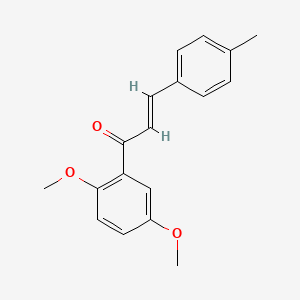
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)
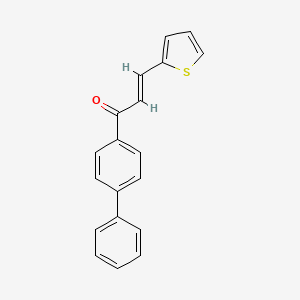
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)
![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)